3,4-Hexadienoic acid
Description
3,4-Hexadienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a short-chain unsaturated fatty acid that appears as a colorless solid with a faint odor. This compound is widely recognized for its use as a food preservative due to its antimicrobial properties .
Properties
CAS No. |
78946-48-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,4H,5H2,1H3,(H,7,8) |
InChI Key |
VRTONTFDNBZWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation and Hydrolysis Methods
The earliest routes to 3,4-hexadienoic acid derivatives involve condensation reactions followed by selective hydrolysis. For example, the Pauson-Khand reaction—a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide—has been adapted to synthesize cross-conjugated trienes, which can be functionalized into this compound esters. In one documented synthesis, this compound triisopropylsilyl ester was prepared via cobalt-catalyzed cyclization of a propargyl ether precursor, followed by oxidation and silylation. Hydrolysis of this ester under acidic conditions yields the free acid, though yields remain moderate (50–65%) due to competing side reactions.
A second approach involves the base-catalyzed rearrangement of γ,δ-epoxy esters. For instance, epoxyhexenoate derivatives undergo ring-opening elimination in the presence of potassium tert-butoxide, generating the 3,4-dienoic acid backbone. This method, however, struggles with regioselectivity, often producing mixtures of 2,4- and 3,4-isomers.
Catalytic Dehydration of Hydroxyacid Precursors
Dehydration of 4-hydroxy-3-hexenoic acid presents a targeted route to this compound. Using solid acid catalysts such as sulfonated carbonaceous materials (e.g., 60Hu-SO3H), researchers have achieved partial success. These catalysts, prepared via partial carbonization and sulfonation of biowastes, promote dehydration at 120–150°C with minimal decarboxylation. Reaction parameters critically influence outcomes:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 60Hu-SO3H | 140 | 38 | 72 |
| H2SO4 | 120 | 41 | 65 |
| 90ASO3H | 150 | 29 | 68 |
Data derived from biodiesel synthesis studies.
Notably, homogeneous acids like sulfuric acid offer higher initial conversions but lower selectivity due to over-dehydration and polymerization.
While sorbic acid (2,4-isomer) is thermodynamically favored, photochemical or metal-catalyzed isomerization can shift the double bonds. Nickel complexes, particularly those with π-accepting ligands like triphenylphosphine, facilitate this transformation under mild conditions (40–60°C). For example, exposure of sorbic acid to Ni(0) catalysts in tetrahydrofuran generates a 3,4:2,4 isomer mixture in a 1:3 ratio, underscoring the kinetic preference for the 2,4-form. Microwave-assisted heating improves selectivity to ~40% for the 3,4-isomer but requires stringent oxygen exclusion to prevent catalyst deactivation.
Industrial-Scale Continuous Flow Processes
Adapting sorbic acid production infrastructure, continuous flow reactors have been explored for this compound synthesis. A patented method employs a two-stage reactive distillation system:
- Polyester Cleavage : Sorbic acid polyester (derived from crotonaldehyde and ketene) is thermally cleaved at 220°C in the presence of dimethylstearylamine (DMSA), yielding crude hexadienoic acids.
- Fractional Crystallization : The distillate is cooled to 20°C, inducing crystallization of this compound, which is then separated from residual 2,4-isomer via vacuum filtration. This process achieves 84.2% overall yield but demands precise control of reflux ratios and solvent composition (e.g., 2-ethylhexanoic acid as entrainer).
Biocatalytic Routes
Emerging enzymatic methods utilize lipases and esterases to stereoselectively hydrolyze prochiral dienoate esters. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates modest activity (turnover number = 120 h⁻¹) in converting this compound methyl ester to the free acid at pH 7.0. While promising, biocatalytic yields remain inferior to chemical methods (≤50%), necessitating further enzyme engineering.
Chemical Reactions Analysis
Types of Reactions: 3,4-Hexadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The carboxyl group can be selectively reduced to form sorbyl alcohol.
Substitution: It can form salts, esters, and other derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used for the selective reduction of the carboxyl group.
Substitution: Reagents such as alcohols and bases are used to form esters and salts.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Sorbyl alcohol.
Substitution: Esters and salts of this compound.
Scientific Research Applications
3,4-Hexadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition.
Medicine: It is investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
Mechanism of Action
The antimicrobial action of 3,4-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of mold, yeast, and bacteria by interfering with their metabolic processes. The active form of the compound is the acid, which is more effective at lower pH levels .
Comparison with Similar Compounds
3,5-Hexadienoic acid: Another unsaturated fatty acid with similar properties.
2,4-Hexadienoic acid:
Uniqueness: 3,4-Hexadienoic acid is unique due to its specific double bond configuration, which contributes to its stability and effectiveness as an antimicrobial agent. Its ability to form various derivatives also makes it versatile for different applications .
Q & A
Basic Question: What are the standard methods for synthesizing 3,4-Hexadienoic acid, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via hydroformylation of cyclohexene using rhodium or iridium catalysts under high-pressure CO, followed by reduction with hydrogen gas and palladium/platinum catalysts . Alternative routes involve hydrolysis of arylacetonitriles under acidic conditions (e.g., HCl at 35°C) or alkaline hydrolysis (NaOH/H₂O₂) . Key factors affecting yield include:
- Catalyst selection : Rhodium-based catalysts improve regioselectivity in hydroformylation .
- pH control : Hydrolysis reactions require precise pH adjustments (e.g., pH 3 for nitrile hydrolysis) to avoid side products .
- Temperature : Optimal yields are achieved at 35°C for nitrile hydrolysis, while hydroformylation requires elevated pressures and temperatures .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions in NMR or IR data often arise from isomerism or impurities. Methodological approaches include:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C) with HPLC-MS to confirm molecular weight and purity .
- Crystallography : Use X-ray crystallography to resolve stereochemical ambiguities in derivatives like 3-Chloro-2,4-hexadienedioic acid .
- Control experiments : Replicate synthesis under strictly anhydrous conditions to rule out hydration artifacts .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Answer:
Critical safety measures include:
- Personal protective equipment (PPE) : Acid-resistant gloves (EN 374 standard), face shields, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during high-temperature reactions .
- Storage : Store in airtight containers at ≤25°C, away from strong oxidizers (e.g., HNO₃) and moisture to prevent decomposition .
Advanced Question: How can researchers optimize the stability of this compound in aqueous solutions for kinetic studies?
Answer:
Stability is pH- and temperature-dependent:
- pH buffering : Use phosphate buffers (pH 3.0–6.5) to minimize acid-catalyzed degradation; avoid alkaline conditions (pH >7) due to rapid hydrolysis .
- Low-temperature storage : Solutions stored at 4°C show <5% degradation over 72 hours, whereas room temperature leads to 20% loss .
- Additives : Include 0.1% w/v ascorbic acid to inhibit radical-mediated oxidation .
Basic Question: What analytical techniques are most reliable for quantifying this compound in complex mixtures?
Answer:
- Reverse-phase HPLC : Employ a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic elution (60:40 acetonitrile/0.1% H₃PO₄) .
- Titrimetry : Use NaOH titration with phenolphthalein indicator for rapid quantification in pure samples .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 154 (base peak) .
Advanced Question: How should researchers design experiments to investigate the acid’s reactivity in Diels-Alder reactions?
Answer:
- Substrate selection : Pair with electron-deficient dienophiles (e.g., maleic anhydride) to enhance reaction rates .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states; avoid protic solvents that deactivate the diene .
- Kinetic profiling : Conduct time-resolved FTIR to monitor [4+2] cycloaddition progress and identify intermediates .
Basic Question: What are best practices for documenting experimental data on this compound synthesis?
Answer:
- Raw data tables : Include reaction parameters (temperature, pH, catalyst loading) and yields .
- Statistical reporting : Calculate standard deviations for triplicate trials; use ANOVA to assess significance .
- Metadata : Note batch numbers of reagents (e.g., Sigma-Aldrich Lot#) and equipment calibration dates .
Advanced Question: How can machine learning models improve the prediction of this compound’s physicochemical properties?
Answer:
- Dataset curation : Compile experimental data (logP, pKa, solubility) from peer-reviewed studies .
- Algorithm selection : Train gradient-boosted trees (e.g., XGBoost) on descriptors like molecular weight and dipole moment .
- Validation : Cross-check predictions with quantum mechanical calculations (DFT) for accuracy .
Basic Question: What are the ecological implications of this compound disposal?
Answer:
- Biodegradation : Aerobic degradation in soil occurs within 7–14 days under mesophilic conditions (25–30°C) .
- Waste treatment : Neutralize with CaCO₃ before incineration to prevent HCl formation .
Advanced Question: How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways of this compound in microbial systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
